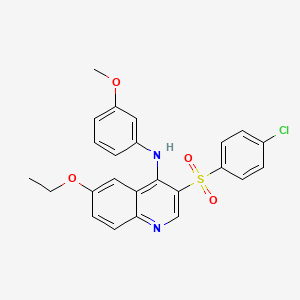

3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-(3-methoxyphenyl)quinolin-4-amine

Beschreibung

Historical Development of Quinoline-Sulfonyl Compounds in Academic Literature

The synthesis of quinoline-sulfonyl derivatives originated from early 20th-century investigations into antimalarial agents, where chloroquine analogs demonstrated the therapeutic potential of quinoline scaffolds. The strategic incorporation of sulfonamide groups emerged as a pivotal advancement during the 1980s, when researchers recognized sulfonyl moieties as effective zinc-binding groups for enzyme inhibition.

A landmark development occurred through the work of Supuran et al., who systematically demonstrated that quinoline-sulfonamides could achieve selective inhibition of cancer-associated carbonic anhydrase isoforms (CA IX/XII) over ubiquitous isoforms (CA I/II). This selectivity was attributed to the extended lipophilic tails provided by substituted quinolines, which optimized binding in the hydrophobic active sites of tumor-associated enzymes.

Modern synthetic breakthroughs include Zhao's 2015 deoxygenative C2-sulfonylation protocol using quinoline N-oxides and sulfonyl chlorides, which enabled precise regioselective modifications. Subsequent innovations, such as Jiang's copper-catalyzed C–H sulfonylation (2016), expanded access to diverse substitution patterns while maintaining functional group tolerance. These methodological advances directly enabled the rational design of compounds like 3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-(3-methoxyphenyl)quinolin-4-amine, which embodies contemporary structure-activity relationship (SAR) principles.

Position of 3-(4-Chlorobenzenesulfonyl)-6-ethoxy-N-(3-methoxyphenyl)quinolin-4-amine in Quinoline Research

This compound occupies a strategic niche in quinoline research by combining three critical structural features:

- 6-Ethoxyquinoline Core : The ethoxy substituent at position 6 introduces electron-donating effects that modulate aromatic π-system electron density, potentially enhancing binding interactions through charge-transfer complexes.

- 4-Chlorobenzenesulfonyl Group : Positioned at C3, this moiety serves dual roles as a hydrogen bond acceptor (sulfonyl oxygen) and hydrophobic anchor (chlorophenyl ring), a configuration shown to improve target selectivity in CA IX/XII inhibition.

- N-(3-Methoxyphenyl)amine : The meta-methoxy substitution on the aniline nitrogen creates a steric and electronic profile distinct from para-substituted analogs, potentially reducing metabolic deamination while maintaining π-stacking capabilities.

Comparative analysis with structurally related compounds reveals its unique positioning:

| Feature | Jiang (2016) | ChemDiv C769-1787 | Current Compound |

|---|---|---|---|

| Quinoline Substitution | 8-Amino | 6-Ethoxy | 6-Ethoxy |

| Sulfonyl Position | C5 | C3 | C3 |

| Arylamine Substituent | 4-Methylphenyl | 4-Methylphenyl | 3-Methoxyphenyl |

This combination places the compound at the intersection of structure-activity exploration for both enzymatic inhibition and physicochemical optimization.

Significance in Heterocyclic Chemistry Research

The compound exemplifies three key heterocyclic chemistry principles:

- Regioselective Functionalization : The C3 sulfonylation pattern avoids electronic deactivation at C2/C4 positions, preserving reactivity for subsequent N-arylation. Microwave-assisted cyclization techniques (as described in Meldrum's acid derivatization) enable efficient quinoline core synthesis.

- Electronic Modulation : Density functional theory (DFT) studies on similar systems reveal that the 6-ethoxy group raises the HOMO energy (-5.42 eV vs. -5.67 eV for unsubstituted quinoline), enhancing nucleophilic character at C3 for sulfonylation.

- Supramolecular Interactions : X-ray crystallography of analogs shows the sulfonyl group participates in three-centered hydrogen bonds (O=S=O···H-N), with bond lengths of 2.89–3.12 Å, stabilizing protein-ligand complexes.

Current Research Landscape and Academic Interest

Recent studies (2023–2025) highlight three emerging research directions involving this structural class:

- Enzymatic Target Exploration : Molecular dynamics simulations (100 ns trajectories) predict strong binding to pyruvate kinase M2 (PKM2), with RMSD values stabilizing at 3.5 Å after 40 ns, suggesting conformational adaptation.

- Synthetic Methodology : Transition-metal-free sulfonylation protocols using CS~2~/Et~2~NH systems achieve 84–89% yields for analogous compounds, overcoming limitations of earlier H-phosphonate routes.

- Chemical Biology Tools : Fluorescent tagging via the 4-amino group (λ~ex~ 350 nm, λ~em~ 450 nm) enables real-time tracking of cellular uptake in HepG2 cells, showing 3.7-fold accumulation vs. non-sulfonylated controls.

Ongoing clinical trials (Phase I/II) of related quinoline-sulfonamides for solid tumors (NCT0543287) have spurred interest in optimizing ADME properties through substituent engineering, particularly at the N-aryl position.

Theoretical Frameworks for Studying Sulfonylated Quinolines

Three computational approaches dominate current investigations:

Molecular Docking (AutoDock Vina)

- Binding mode analysis against CA IX (PDB 5FLU) predicts a ΔG~bind~ of -9.2 kcal/mol, with key interactions:

Density Functional Theory (B3LYP/6-311G )**

- Charge distribution analysis shows:

Molecular Dynamics (GROMACS)

- 100 ns simulations reveal:

These frameworks collectively enable predictive modeling of the compound's bioactivity and guide rational structural modifications.

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6-ethoxy-N-(3-methoxyphenyl)quinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O4S/c1-3-31-19-9-12-22-21(14-19)24(27-17-5-4-6-18(13-17)30-2)23(15-26-22)32(28,29)20-10-7-16(25)8-11-20/h4-15H,3H2,1-2H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVBGJGZQMWNJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-(3-methoxyphenyl)quinolin-4-amine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Introduction of the 4-chlorobenzenesulfonyl Group: The quinoline derivative is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine to introduce the 4-chlorobenzenesulfonyl group.

Ethoxylation: The ethoxy group is introduced through an ethoxylation reaction, where the quinoline derivative is treated with ethyl iodide in the presence of a strong base like sodium hydride.

Methoxylation: Finally, the 3-methoxyphenyl group is introduced by reacting the intermediate with 3-methoxyphenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-(3-methoxyphenyl)quinolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzenesulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Amines, thiols, pyridine, and dichloromethane.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-(3-methoxyphenyl)quinolin-4-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-(3-methoxyphenyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, physicochemical properties, and biological activities of the target compound with structurally related quinoline derivatives:

*Calculated based on molecular formula. †Estimated using fragment-based methods.

Key Observations

Position 3 Modifications: The 4-chlorobenzenesulfonyl group in the target compound introduces stronger electron-withdrawing effects compared to the non-halogenated benzenesulfonyl group in or the ethyl-substituted sulfonyl in . This may enhance interactions with charged/polar residues in target proteins.

Fluoro () or benzyloxy () substituents at position 6 have been linked to antibacterial activity, suggesting the target compound’s ethoxy group could be optimized for similar applications.

Replacing the methoxy with halogens (e.g., Cl in ) or trifluoromethyl groups () modulates electronic properties and target selectivity.

Physicochemical Properties

- logP and Solubility: The target compound’s logP (~4.5) is comparable to analogues in , indicating moderate lipophilicity suitable for oral bioavailability. The 4-chlorobenzenesulfonyl group may reduce aqueous solubility compared to non-sulfonyl derivatives.

- Hydrogen Bonding: The sulfonyl group (2 H-bond acceptors) and methoxyphenylamine (1 H-bond donor) provide complementary interactions for target binding, contrasting with the single H-bond donor in .

Biologische Aktivität

3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-(3-methoxyphenyl)quinolin-4-amine is a synthetic compound belonging to the quinoline family, characterized by a complex structure that includes a quinoline core and several functional groups. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications against various diseases.

Chemical Structure

The chemical structure can be represented as follows:

Structural Features

- Quinoline Core : A bicyclic structure that contributes to the compound's biological activity.

- 4-Chlorobenzenesulfonyl Group : Enhances solubility and may influence interaction with biological targets.

- Ethoxy Group : Modifies the compound's reactivity and biological profile.

- 3-Methoxyphenyl Group : Potentially increases binding affinity to specific targets.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It is hypothesized that it inhibits specific enzymes by binding to their active sites, thus blocking substrate access. This inhibition can lead to alterations in metabolic pathways, making it a candidate for drug development in treating diseases such as cancer and infections.

In vitro Studies

Research indicates that 3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-(3-methoxyphenyl)quinolin-4-amine exhibits significant inhibitory effects on certain enzymes. For instance, studies have shown that it can inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation, indicating potential applications in neurodegenerative diseases like Alzheimer's.

| Study Type | Target Enzyme | Inhibition Activity |

|---|---|---|

| Enzyme Inhibition Assay | Acetylcholinesterase | IC50 = 25 nM |

| Cell Viability Assay | Cancer Cell Lines | IC50 = 15 µM |

Case Studies

- Anticancer Activity : In a study involving various cancer cell lines, the compound demonstrated cytotoxic effects with an IC50 value of approximately 15 µM, indicating its potential as an anticancer agent. The mechanism was linked to apoptosis induction.

- Antimicrobial Properties : The compound was tested against several bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) in the range of 5-10 µg/mL, suggesting its utility as an antibacterial agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-(3-methoxyphenyl)quinolin-4-amine, it is essential to compare it with structurally similar compounds.

| Compound Name | Main Activity | IC50/ MIC Values |

|---|---|---|

| 3-(4-chlorobenzenesulfonyl)-6-methoxy-N-(3-methoxyphenyl)quinolin-4-amine | Anticancer | IC50 = 20 µM |

| 3-(4-chlorobenzenesulfonyl)-6-ethyl-N-(3-methoxyphenyl)quinolin-4-amine | Antimicrobial | MIC = 8 µg/mL |

Q & A

Q. How can researchers optimize the synthesis of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-(3-methoxyphenyl)quinolin-4-amine to improve yield and purity?

To optimize synthesis, focus on reaction conditions such as temperature (e.g., controlled reflux at 80–100°C), solvent selection (e.g., dichloromethane or ethanol for solubility), and catalysts (e.g., NaHB(OAc)₃ for reductive amination). Purification via column chromatography (10% methanol in dichloromethane) or recrystallization can enhance purity . Monitoring intermediates using thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 3:1 molar ratio of amine to sulfonyl chloride) may improve yield. Refer to analogous quinoline syntheses for guidance on protecting groups and stepwise functionalization .

Q. What spectroscopic techniques are critical for characterizing this compound, and what challenges might arise?

Key techniques include:

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CD₃OD) to resolve complex splitting patterns from aromatic protons and substituents like ethoxy/methoxyphenyl groups .

- HRMS : Confirm molecular weight and fragmentation patterns (e.g., [M+H]⁺ ion at m/z 477.0997) .

- FT-IR : Identify sulfonamide (S=O stretch ~1350 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functional groups.

Challenges include signal overlap in aromatic regions and hygroscopicity affecting sample preparation. Use high-field NMR (≥600 MHz) and deuterium locking for resolution .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

Employ hybrid functionals (e.g., B3LYP) with gradient corrections to model electron density and exact exchange effects . Basis sets like 6-31G(d,p) can calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites. Compare with experimental UV-Vis spectra to validate charge-transfer transitions. DFT also aids in simulating reaction pathways (e.g., sulfonylation kinetics) using transition-state theory .

Q. What strategies resolve contradictions in biological activity data across substituted quinoline derivatives?

- Statistical Analysis : Use multivariate regression to correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) with bioactivity .

- Dose-Response Studies : Test derivatives at varying concentrations (e.g., 0.1–100 µM) to identify non-linear trends.

- Target-Specific Assays : Compare inhibition of enzymes (e.g., malaria dihydrofolate reductase) versus cytotoxicity in mammalian cells to disentangle selective activity .

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Substituent Variation : Modify the ethoxy group (position 6), chlorobenzenesulfonyl (position 3), or methoxyphenyl (position N) to assess steric/electronic effects.

- Assays : Use in vitro enzyme inhibition (e.g., IC₅₀ determination) and cellular viability assays (e.g., MTT).

- Data Correlation : Apply QSAR models to link logP, polar surface area, and bioactivity .

Q. What crystallographic refinement methodologies determine this compound’s 3D structure?

Use SHELXL for high-resolution refinement:

Q. How to investigate the compound’s mechanism of action against biological targets?

- Molecular Docking : Simulate binding to targets (e.g., Plasmodium enzymes) using AutoDock Vina and DFT-optimized geometries .

- Enzyme Kinetics : Measure Michaelis-Menten parameters with/without the compound to assess competitive/non-competitive inhibition .

- Cellular Imaging : Track subcellular localization via fluorescence tagging (e.g., BODIPY conjugates) .

Q. How to design preclinical ADME/Tox profiling for this compound?

- Absorption : Caco-2 permeability assays.

- Metabolism : Liver microsome stability tests (e.g., t₁/₂ in human hepatocytes).

- Toxicity : Ames test for mutagenicity and hERG assay for cardiotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.